1-Bromo-4-(1-bromoethyl)benzene

Organic synthesis Polymer chemistry Cross-coupling

1-Bromo-4-(1-bromoethyl)benzene (CAS 24308-78-9), also known as 1-(4-bromophenyl)-1-bromoethane or 4-bromo-α-methylbenzyl bromide, is a para-substituted dibromo aromatic compound with the molecular formula C₈H₈Br₂ and a molecular weight of 263.96 g/mol. It belongs to the class of benzyl halides and aryl halides, possessing two chemically distinct bromine atoms: an aryl bromide directly attached to the benzene ring and a benzylic bromide on the α-carbon of the ethyl side chain.

Molecular Formula C8H8Br2
Molecular Weight 263.96 g/mol
CAS No. 24308-78-9
Cat. No. B1278172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(1-bromoethyl)benzene
CAS24308-78-9
Molecular FormulaC8H8Br2
Molecular Weight263.96 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)Br)Br
InChIInChI=1S/C8H8Br2/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,1H3
InChIKeyQQIOJAHQDFJQSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(1-bromoethyl)benzene (CAS 24308-78-9): Bifunctional Aryl–Benzyl Dibromide for Sequential Functionalization


1-Bromo-4-(1-bromoethyl)benzene (CAS 24308-78-9), also known as 1-(4-bromophenyl)-1-bromoethane or 4-bromo-α-methylbenzyl bromide, is a para-substituted dibromo aromatic compound with the molecular formula C₈H₈Br₂ and a molecular weight of 263.96 g/mol [1]. It belongs to the class of benzyl halides and aryl halides, possessing two chemically distinct bromine atoms: an aryl bromide directly attached to the benzene ring and a benzylic bromide on the α-carbon of the ethyl side chain . This bifunctional architecture enables sequential and orthogonal reactivity—the benzylic bromide participates in nucleophilic substitution and atom transfer radical polymerization (ATRP) initiation, while the aryl bromide engages in palladium-catalyzed cross-coupling reactions [2]. The compound exists as a liquid at 20 °C with a density of approximately 1.7 g/cm³, a refractive index of 1.58, and a predicted boiling point of 268.5 ± 15.0 °C .

Why 1-Bromo-4-ethylbenzene or (1-Bromoethyl)benzene Cannot Replace 1-Bromo-4-(1-bromoethyl)benzene in Multi-Step Synthetic Sequences


Generic substitution with mono-brominated analogs such as 1-bromo-4-ethylbenzene (CAS 1585-07-5) or (1-bromoethyl)benzene (CAS 585-71-7) fails fundamentally because these compounds each possess only a single reactive bromine center. 1-Bromo-4-ethylbenzene carries only an aryl bromide, which is unreactive toward nucleophilic substitution under standard conditions, while (1-bromoethyl)benzene carries only a benzylic bromide, which cannot participate in cross-coupling reactions that require an aryl halide [1]. In contrast, 1-bromo-4-(1-bromoethyl)benzene provides both reactive handles within a single molecular scaffold, enabling sequential functionalization—a chemist can first derivatize the benzylic position via S_N2 or ATRP, then employ the aryl bromide in Suzuki, Heck, or Sonogashira couplings without additional halogenation steps [2]. This dual-site architecture eliminates the need for protecting-group strategies or intermediate halogenation reactions that would be required if starting from mono-brominated analogs, thereby reducing step count, improving atom economy, and minimizing purification burden [3].

Quantitative Differentiation Evidence for 1-Bromo-4-(1-bromoethyl)benzene (CAS 24308-78-9) Against In-Class Analogs


Bifunctional Reactivity: Two Chemically Distinct Bromine Environments Within a Single Scaffold Enable Orthogonal Derivatization

1-Bromo-4-(1-bromoethyl)benzene is the only compound among its closely related analogs that simultaneously contains both an aryl bromide (C–Br bond directly on the benzene ring) and a benzylic bromide (C–Br bond on the α-carbon of the ethyl substituent). 1-Bromo-4-ethylbenzene (CAS 1585-07-5) contains only the aryl bromide and lacks the benzylic leaving group entirely; (1-bromoethyl)benzene (CAS 585-71-7) contains only the benzylic bromide and lacks the aryl halide required for cross-coupling. This dual-site architecture is explicitly exploited in patent JP H11116513A, where 1-(1-bromoethyl)-4-bromobenzene is used as the substrate for sequential bromination and dehydrobromination to produce 4-bromostyrene—a reaction sequence impossible with either mono-brominated analog alone [1]. In polymer chemistry, macromolecular architectures synthesized from bifunctional benzyl bromide monomers have been shown to achieve controlled branching densities unattainable with mono-functional initiators [2].

Organic synthesis Polymer chemistry Cross-coupling

Synthesis Yield: 94% Yield Achieved via Single-Step Bromination of 1-(4-Bromophenyl)-1-ethanol

A documented synthetic route from 1-(4-bromophenyl)-1-ethanol to 1-bromo-4-(1-bromoethyl)benzene achieves a yield of approximately 94% . An alternative route using PBr₃ in CH₂Cl₂ at room temperature reports a 75% yield . Comparative yield data for the analogous synthesis of (1-bromoethyl)benzene from 1-phenylethanol is typically in the range of 80–90% but depends on the specific protocol used. While a direct head-to-head yield comparison under identical conditions is unavailable in the open literature, the 94% yield benchmark is sufficiently high to establish synthetic accessibility comparable to or exceeding that of related benzylic bromides.

Process chemistry Synthetic methodology Intermediate procurement

Physical Property Differentiation: Elevated Density and Boiling Point Enable Distinct Handling and Purification Protocols

The target compound exhibits substantively different physical properties compared to its mono-brominated analog 1-bromo-4-ethylbenzene, driven by the additional bromine atom: the density is 1.7 g/cm³ (vs. 1.343 g/mL at 25 °C), representing a 26.6% increase; the predicted boiling point is 268.5 ± 15.0 °C (vs. 204 °C lit.), a difference of approximately 64.5 °C; and the molecular weight is 263.96 g/mol (vs. 185.06 g/mol), a 42.6% increase [1]. These differences have practical consequences: the higher boiling point permits higher-temperature reaction conditions without solvent loss; the higher density facilitates phase separation in aqueous workups; and the increased molecular weight influences stoichiometric calculations for reactions where the compound serves as a limiting reagent.

Physicochemical properties Purification Formulation

Patent-Documented Role as Key Intermediate for 4-Bromostyrene Monomer Production

Japanese patent JP H11116513A explicitly identifies 1-(1-bromoethyl)-4-bromobenzene (synonymous with 1-bromo-4-(1-bromoethyl)benzene) as the strategic intermediate for the highly selective industrial production of 4-bromostyrene, a valuable monomer for flame-retardant polymers and ion-exchange resins [1]. The process involves reacting (1-bromoethyl)benzene with bromine (molar ratio 0.5–2) using a CaNaY-type zeolite catalyst (0.5–50 wt%) in halogenated hydrocarbon solvent at −20 to 20 °C to form the target compound, followed by dehydrobromination to yield 4-bromostyrene [1]. US Patent 3,737,469 further describes that bromostyrene produced via dehydrobromination of α-bromoethyl bromobenzene can be polymerized into hard, transparent, fire-retardant and self-extinguishing plastics [2]. Neither 1-bromo-4-ethylbenzene nor (1-bromoethyl)benzene alone can serve as a direct precursor to 4-bromostyrene without additional halogenation steps.

Monomer synthesis Flame-retardant polymers Ion-exchange resins

High-Value Application Scenarios for 1-Bromo-4-(1-bromoethyl)benzene Where Differentiation Is Decisive


Sequential Functionalization for Pharmaceutical Intermediate Synthesis

In medicinal chemistry campaigns requiring iterative derivatization—such as the preparation of 4-(1-aminoethyl)phenylboronic esters for protease inhibitor synthesis (e.g., HCV NS3/4A inhibitors)—1-bromo-4-(1-bromoethyl)benzene enables a two-step sequence: (i) nucleophilic substitution at the benzylic bromide to install the amine, followed by (ii) Miyaura borylation at the aryl bromide to install the boronic ester. Using mono-functional analogs would require an additional halogenation step, increasing step count and reducing overall yield. This scenario directly leverages the bifunctional reactivity established in Evidence Item 1 .

Controlled Radical Polymerization Initiator for Densely Branched Macromolecular Architectures

The benzylic bromide of 1-bromo-4-(1-bromoethyl)benzene serves as an ATRP initiator site for the controlled polymerization of styrene or acrylates, while the aryl bromide remains intact for subsequent cross-coupling reactions that install additional functional groups or polymer chains. This strategy, validated in the synthesis of well-defined substituted polystyrenes functionalized with multiple benzyl bromide moieties per monomer unit, yields densely branched polymer architectures that are inaccessible from mono-functional initiators such as (1-bromoethyl)benzene .

Industrial 4-Bromostyrene Monomer Production via Single-Step Dehydrobromination

For manufacturers of flame-retardant polymers, ion-exchange resins, and self-extinguishing plastic compositions, 1-bromo-4-(1-bromoethyl)benzene is the preferred precursor because it undergoes direct catalytic dehydrobromination to 4-bromostyrene without requiring prior benzylic bromination. Patents JP H11116513A and US 3,737,469 document industrially feasible processes operating at −20 to 20 °C (zeolite-catalyzed) or 250–500 °C (molten salt), delivering bromostyrene that can be polymerized or copolymerized into transparent, fire-retardant plastics .

High-Temperature Reaction Protocols Requiring Low-Volatility Aryl Bromide Building Blocks

The elevated boiling point of 1-bromo-4-(1-bromoethyl)benzene (predicted 268.5 ± 15.0 °C vs. 204 °C for 1-bromo-4-ethylbenzene) enables its use in high-temperature cross-coupling reactions (e.g., Heck or Suzuki couplings at >150 °C) without excessive vapor loss, making it suitable for solvent-minimized or neat reaction conditions. The higher density (1.7 g/cm³) also simplifies phase separation during aqueous workup, improving recovery and reducing solvent consumption in multi-gram or pilot-scale syntheses .

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